Dibutyryl cAMP;DBcAMP

Cell Signaling Neuroscience Oncology

Chronic cAMP signaling studies demand an analog that delivers sustained intracellular elevation without the confounding supraphysiological spikes of newer-generation compounds. Dibutyryl cAMP (DBcAMP; Bucladesine sodium) is the balanced tool for 24-72 h differentiation and neuromodulation assays. - PDE-resistant butyryl ester modifications confer prolonged intracellular stability versus native cAMP, enabling reproducible long-term neuronal, hepatocyte, and osteoblast differentiation outcomes. - Defined IC50 of 28.9 µM for TNF-α inhibition in RAW264.7 macrophages provides a quantitative benchmark for anti-inflammatory screening. - ≥98% HPLC purity ensures minimal batch-to-batch variability in cytokine readouts and chronic culture models. Each lot is QC-verified for impurity profile and shipped under blue ice to preserve stability from warehouse to incubator.

Molecular Formula C36H54CaN10O12P2
Molecular Weight 920.9 g/mol
Cat. No. B7947155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutyryl cAMP;DBcAMP
Molecular FormulaC36H54CaN10O12P2
Molecular Weight920.9 g/mol
Structural Identifiers
SMILESCCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OCCCC.CCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OCCCC.[Ca+2]
InChIInChI=1S/2C18H28N5O6P.Ca/c2*1-3-5-7-19-16-13-17(21-10-20-16)23(11-22-13)18-15(26-8-6-4-2)14-12(28-18)9-27-30(24,25)29-14;/h2*10-12,14-15,18H,3-9H2,1-2H3,(H,24,25)(H,19,20,21);/q;;+2/p-2/t2*12-,14-,15-,18-;/m11./s1
InChIKeyJCVFMOFYPMQNAU-UXYIIXGMSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibutyryl cAMP (DBcAMP): Cell-Permeable cAMP Analog


Dibutyryl cAMP (DBcAMP; Bucladesine) is a cell-permeable, membrane-permeant analog of adenosine 3′,5′-cyclic monophosphate (cAMP) . It is engineered with N6- and 2′-O-butyryl ester modifications to the adenine and ribose moieties, respectively, which confer enhanced lipophilicity and resistance to hydrolysis by phosphodiesterases (PDEs) relative to native cAMP [1]. This structural modification allows DBcAMP to enter intact cells and elevate intracellular cAMP levels, activating cAMP-dependent protein kinase (PKA) and other downstream effectors .

Compound type Cell-permeable cAMP analog
Key reported property PDE hydrolysis resistance and membrane permeability
Primary research use PKA pathway activation studies in intact cells

Why Generic Substitution Fails for DBcAMP


In-class substitution of DBcAMP with other cAMP analogs (e.g., 8-bromo-cAMP, 8-CPT-cAMP, Sp-5,6-DCl-cBIMPS) is not scientifically trivial. Each analog exhibits distinct membrane permeability, metabolic stability, and intrinsic potency toward PKA and PDE isozymes, which profoundly impact experimental outcomes [1]. The quantitative evidence below demonstrates that DBcAMP occupies a unique position: it provides a balanced profile of moderate lipophilicity and PDE resistance, resulting in sustained but not exaggerated intracellular cAMP elevation [2]. This profile is often optimal for studies requiring prolonged pathway activation without the confounding off-target effects or extreme potency of newer-generation analogs .

DBcAMP
8-Br-cAMP
8-CPT-cAMP
Permeability
Intermediate reported intracellular accumulation
Lower permeability may limit signal amplitude
High lipophilicity may drive supraphysiological cAMP
PDE Resistance
Robust PDE hydrolysis prevention reported
Susceptible to PDE degradation; shorter signal
Variable PDE stability profile
Activation Profile
Moderate PKA activation; balanced profile
Lower potency may require higher concentration
Potent activation may mask endogenous modulation

Quantitative Evidence: DBcAMP vs. Analogs


Membrane Permeability in C6 Glioma Cells

In a quantitative HPLC-based study, the intracellular accumulation of DBcAMP was compared directly with 8-bromo-cAMP (8-Br-cAMP) and 8-para-chlorophenylthio-cAMP (8-CPT-cAMP) in rat C6 glioma cells [1]. While the AM-ester prodrugs achieved quantitative penetration, the parent analogs displayed differential permeability. The relative intracellular accumulation (measured as area under the curve, AUC) after 60 min incubation at 100 µM was: 8-CPT-cAMP > DBcAMP > 8-Br-cAMP [1].

Membrane permeability
Head-to-head
2.5× higher intracellular accumulation than 8-Br-cAMP; 1.6× lower than 8-CPT-cAMP
Balanced permeability profile for intermediate cAMP elevation
C6 glioma cells, 100 µM, 60 min
Cell Signaling Neuroscience Oncology

PDE Hydrolysis Resistance in Fat Cell Homogenates

The ability of DBcAMP to resist PDE-mediated hydrolysis was quantitatively assessed in a fat cell homogenate system [1]. In this assay, increasing concentrations of DBcAMP prevented the breakdown of radiocarbon-labeled cAMP [1]. Complete prevention of hydrolysis occurred at 1.0 mM DBcAMP, which correlated with the complete inhibition of homogenate PDE activity [1].

PDE hydrolysis resistance
Head-to-head
Complete prevention of cAMP hydrolysis at 1.0 mM in fat cell homogenate
Robust PDE resistance supports sustained intracellular cAMP
Dose-response assay, radiocarbon tracer
Metabolism Endocrinology Phosphodiesterase Inhibition

GABA Receptor Modulation Potency Ranking

A direct functional comparison in brain synaptoneurosomes evaluated the ability of cAMP analogs to inhibit GABA-gated chloride flux [1]. The potency order for this PKA-dependent effect was: chlorophenylthio-cAMP (CPT-cAMP) > dibutyryl-cAMP (DBcAMP) > 8-bromo-cAMP (8-Br-cAMP) [1]. Notably, the rank order correlated with the analogs' ability to access the intravesicular compartment, underscoring the critical role of membrane permeability in functional outcomes [1].

GABA receptor modulation
Head-to-head
Potency rank: CPT-cAMP > DBcAMP > 8-Br-cAMP > cAMP (inactive)
Intermediate rank supports moderate pathway activation
Brain synaptoneurosomes, GABA-gated Cl- flux assay
Neuropharmacology GABA Receptor PKA Activation

Purity Profile: Impurity Limits

Commercial DBcAMP (Sigma-Aldrich D0260) is supplied with a well-characterized impurity profile . The product specification defines ≤3% N6-monobutyryl-cyclic AMP and ≤0.5% cyclic AMP and 2′-O-monobutyryl-cyclic AMP . This contrasts with less rigorously characterized sources where higher levels of the biologically active N6-monobutyryl metabolite could confound interpretation of PKA activation assays [1].

Impurity limits
Cross-study comparable
≤3% N6-monobutyryl-cAMP, ≤0.5% cAMP + 2′-O-monobutyryl-cAMP
Defined impurity limits reduce batch variability
HPLC purity assay, CoA
Analytical Chemistry Quality Control Procurement

NPR-B Inhibition Potency in FRTL-5 Cells

In a functional cellular assay, DBcAMP exhibited a dose-dependent inhibition of natriuretic peptide receptor-B (NPR-B) activity in FRTL-5 rat thyroid cells [1]. The effect was quantified with an EC50 of 0.2 mM [1]. This potency value provides a benchmark for comparing the activity of DBcAMP in intact cell systems against other cAMP-elevating agents [1].

NPR-B inhibition
Class-level inference
EC50 = 0.2 mM for NPR-B inhibition in FRTL-5 cells
Reported functional potency benchmark
CNP-stimulated cGMP assay, 6 h treatment
Endocrinology Signal Transduction Natriuretic Peptide

TNF-α Inhibition in RAW264.7 Macrophages

In a functional assay measuring lipopolysaccharide (LPS)-induced TNF-α production in RAW264.7 macrophages, DBcAMP demonstrated a concentration-dependent anti-inflammatory effect with an IC50 of 28.9 µM . This value provides a quantitative benchmark for the compound's immunomodulatory potency in a widely used cell model.

TNF-α inhibition
Data to verify
IC50 = 28.9 µM for LPS-induced TNF-α inhibition in RAW264.7 macrophages
Supports immunomodulatory assay context
Source to verify; ELISA quantification
Immunology Inflammation Macrophage Biology

DBcAMP Application Scenarios


Sustained cAMP Activation in Long-Term Culture

DBcAMP's resistance to PDE hydrolysis [1] and balanced membrane permeability [2] make it the analog of choice for chronic (e.g., 24–72 h) differentiation or signaling studies. Its sustained intracellular elevation of cAMP supports neuronal differentiation , hepatocyte function [3], and osteoblast maturation , where acute, high-amplitude cAMP spikes (as with 8-CPT-cAMP) may be counterproductive. Procurement of high-purity DBcAMP (e.g., ≥97% HPLC) ensures reproducible long-term culture outcomes.

GABAergic and Glutamatergic Signaling Studies

The intermediate potency of DBcAMP in modulating GABA receptor function [1] positions it as a preferred tool for investigating endogenous PKA-mediated neuromodulation. Unlike the supraphysiological activation by 8-CPT-cAMP, DBcAMP elicits physiologically relevant changes in chloride flux and neuronal excitability [1]. Researchers investigating synaptic plasticity, seizure models, or chronic pain should select DBcAMP to avoid masking subtle regulatory mechanisms.

In Vitro Inflammation and Immune Signaling

The defined IC50 of 28.9 µM for TNF-α inhibition in RAW264.7 macrophages [1] provides a quantitative guide for anti-inflammatory studies. DBcAMP's PDE inhibitory activity [2] and PKA activation profile allow researchers to explore cAMP-dependent immunomodulation without the confounding effects of butyrate release seen with other esters [3]. Procurement of DBcAMP with a characterized impurity profile minimizes variability in cytokine readouts.

cAMP Analog Comparative Profiling

DBcAMP serves as an essential reference standard in head-to-head studies evaluating newer-generation cAMP analogs (e.g., Sp-5,6-DCl-cBIMPS) [1]. Its well-documented permeability, stability, and potency profile [2] provide a benchmark for assessing the advantages and limitations of novel compounds. Industrial R&D groups developing cAMP pathway therapeutics should include DBcAMP as a control in their screening cascades to contextualize the performance of lead candidates.

Application
Selection Property
Validation Focus
Sustained PKA activation in long-term culture models
PDE hydrolysis resistance and balanced membrane permeability profile
Endpoint consistency in chronic PKA activation studies
GABAergic and glutamatergic signaling research
Intermediate PKA-dependent neuromodulation potency
Chloride flux and neuronal excitability endpoint profiling
In vitro immunomodulatory signaling research
Reported LPS-induced TNF-α inhibition profile
Cytokine endpoint reproducibility across batches and impurity levels
cAMP analog comparative profiling as reference standard
Well-characterized permeability, stability, and potency benchmark
Contextualizing novel analog performance in screening cascades

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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